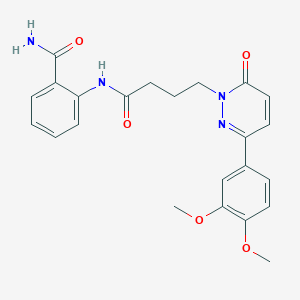

2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Description

This compound is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent and a butanamide-benzamide linker. The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence receptor binding, while the benzamide moiety contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

2-[4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c1-31-19-11-9-15(14-20(19)32-2)17-10-12-22(29)27(26-17)13-5-8-21(28)25-18-7-4-3-6-16(18)23(24)30/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H2,24,30)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRXMTDKCJIFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyridazinone intermediate.

Formation of the Butanamido Linker: The butanamido linker can be formed through an amide coupling reaction, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Attachment of the Benzamide Moiety: The final step involves the coupling of the benzamide moiety to the butanamido linker, again using standard amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 3,4-Dimethoxyphenyl Substitutions

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Structure: Features a phenethylamine-benzamide scaffold instead of a pyridazinone core. Synthesis: Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine with an 80% yield . Physicochemical Properties: Melting point (90°C) and NMR data (Tables 1 and 2 in ) indicate lower polarity compared to the target compound due to the absence of a pyridazinone ring.

- 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives Structure: Compounds from a 2023 patent feature a pyrimidinone core with diverse substituents (e.g., cyclohexenyl, piperidinyl, oxetanyl) and retain the 3,4-dimethoxyphenyl group . Key Differences:

- The pyrimidinone ring in patent compounds replaces the pyridazinone in the target molecule, altering electronic properties and hydrogen-bonding capacity.

Functional Analogues with Pyridazinone Cores

- 6-Oxo-1,6-dihydropyridazine Derivatives Structure: Similar pyridazinone cores but lack the 3,4-dimethoxyphenyl group or benzamide linker. Activity: Pyridazinones are reported as PDE4 inhibitors (e.g., Zardaverine) with IC₅₀ values in the nanomolar range. The target compound’s 3,4-dimethoxyphenyl group may enhance binding to hydrophobic enzyme pockets.

Comparative Data Table

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility (LogP) | Reported Bioactivity |

|---|---|---|---|---|---|

| Target Compound | Pyridazinone | 3,4-Dimethoxyphenyl, benzamide | ~435.45 | ~2.8 (estimated) | Not yet reported |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | Benzamide | 3,4-Dimethoxyphenethyl | ~315.38 | ~3.2 | Unknown |

| Patent Compound (Example: Entry 12) | Pyrimidinone | 3,4-Dimethoxyphenyl, oxetanyl | ~420.50 | ~2.5 | Kinase inhibition |

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely requires multi-step protocols due to its pyridazinone core and butanamide linker, contrasting with the simpler one-step synthesis of Rip-B .

- Binding Affinity Predictions: Molecular docking studies suggest the pyridazinone core and benzamide group may synergistically interact with kinase ATP-binding pockets, similar to pyrimidinone derivatives in the patent .

- Metabolic Stability: The 3,4-dimethoxyphenyl group in the target compound could confer slower hepatic clearance compared to non-methoxylated analogues, as seen in related PDE4 inhibitors.

Biological Activity

2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 394.46 g/mol. Its structure includes a pyridazine ring, an amide group, and a dimethoxyphenyl moiety, which contribute to its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N4O3 |

| Molecular Weight | 394.46 g/mol |

| LogP | 1.7863 |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 83.541 |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes the formation of the pyridazine ring followed by the introduction of the amide bond through acylation reactions.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for cancer cell survival. For example, in vitro studies using the MTT assay demonstrated that certain derivatives showed IC50 values in the low micromolar range against breast cancer cells.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vivo studies have demonstrated its ability to reduce inflammation markers in animal models of arthritis. The proposed mechanism includes the modulation of cytokine production and inhibition of inflammatory pathways.

Case Studies

- Zebrafish Embryo Toxicity Study : A study evaluated the toxicity of related compounds on zebrafish embryos, finding that certain derivatives exhibited low toxicity levels (EC50 = 20.58 mg/L), indicating a favorable safety profile for potential therapeutic applications .

- Fungal Inhibition : A series of benzamide derivatives were synthesized to assess their antifungal activity against pathogens like Botrytis cinerea. Compounds with structural similarities to our target compound showed significant inhibition rates, suggesting that modifications to the pyridazine ring can enhance biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Potential Activity |

|---|---|---|

| N-(4-tert-butylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Tert-butyl group, pyridazine ring | Anti-inflammatory |

| N-(2-Fluoro-4-methoxyphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Fluorine substitution | Enhanced binding |

| N-(Phenethyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Phenethyl instead of tert-butyl | Varying activity profile |

This table highlights how variations in substituents can lead to changes in biological activity, emphasizing the importance of structural modifications in drug design.

Q & A

Q. In vitro assays :

- Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structural analogs (e.g., methoxy vs. ethoxy substitutions) .

- Evaluate inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .

Q. Molecular modeling :

- Perform docking studies (e.g., AutoDock Vina) to predict binding affinity for targets like COX-2 or PI3K kinases. Focus on interactions between the dimethoxyphenyl group and hydrophobic pockets .

Metabolic stability : Assess hepatic microsomal stability to identify vulnerable sites (e.g., pyridazinone ring oxidation) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Root-cause analysis :

Purity verification : Re-examine compound purity via HPLC; impurities >5% may skew bioassay results .

Assay conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to minimize variability .

Target specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm whether observed effects are target-mediated or off-target .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

- Methodology :

- Dose optimization : Conduct dose-ranging studies in rodents (e.g., 10–100 mg/kg) to determine maximum tolerated dose (MTD) .

- Pharmacokinetic profiling :

- Plasma sampling : Measure Cmax, Tmax, and half-life via LC-MS/MS after oral/intravenous administration .

- Tissue distribution : Quantify compound levels in liver, kidneys, and tumors using homogenization and extraction .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly for 28 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.